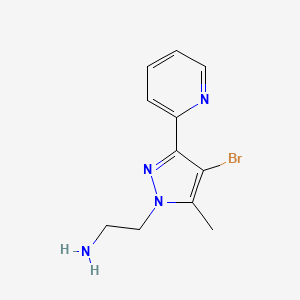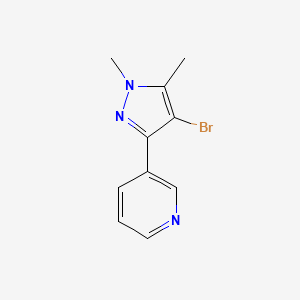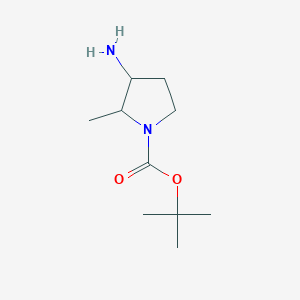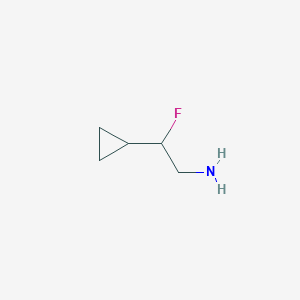![molecular formula C10H13N3O2 B1472401 2-[(6-Cyclopropylpyrimidin-4-yl)(methyl)amino]acetic acid CAS No. 1547053-17-7](/img/structure/B1472401.png)
2-[(6-Cyclopropylpyrimidin-4-yl)(methyl)amino]acetic acid
Descripción general
Descripción
2-[(6-Cyclopropylpyrimidin-4-yl)(methyl)amino]acetic acid, commonly referred to as CPMA, is an organic compound with a wide range of applications in the field of scientific research. CPMA is an analog of glutamate, an amino acid that is integral for the proper functioning of the nervous system. CPMA is a highly versatile compound, as it can be used for a variety of scientific research applications, such as studying the biochemical and physiological effects of glutamate, and its mechanism of action. CPMA is also used in laboratory experiments, as it has a number of advantages and limitations.
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Derivatives
Research into the synthesis and characterization of new derivatives stemming from pyrimidine compounds, akin to "2-[(6-Cyclopropylpyrimidin-4-yl)(methyl)amino]acetic acid," reveals a broad interest in harnessing these compounds' chemical properties for various applications. For instance, the synthesis of new heterocyclic compounds, including oxazepine derivatives from pyrimidine precursors, highlights the chemical versatility and potential biological relevance of such molecules. These derivatives were found to exhibit significant antibacterial activity, pointing to the compound's utility in developing new antimicrobial agents (Mohammad, Ahmed, & Mahmoud, 2017).
Antimicrobial Activity
Further research into the antimicrobial activity of pyrimidine derivatives underscores the potential of "2-[(6-Cyclopropylpyrimidin-4-yl)(methyl)amino]acetic acid" and its analogs in medicinal chemistry. Novel compounds synthesized from similar pyrimidine structures have demonstrated efficacy against a range of bacterial strains, suggesting the role of such compounds in developing new therapeutic agents against infectious diseases (Sabry, Flefel, Al-Omar, & Amr, 2013).
Antioxidant and Enzyme Inhibition Properties
The exploration of pyrimidine derivatives for their antioxidant and enzyme inhibitory properties further exemplifies the diverse scientific research applications of "2-[(6-Cyclopropylpyrimidin-4-yl)(methyl)amino]acetic acid." For example, transition metal complexes of novel amino acid-bearing Schiff base ligands derived from pyrimidine structures have been investigated for their free radical scavenging properties and xanthine oxidase inhibitory activities. Such studies provide insights into the potential therapeutic applications of these compounds in oxidative stress-related diseases and conditions involving enzyme dysregulation (Ikram et al., 2015).
Propiedades
IUPAC Name |
2-[(6-cyclopropylpyrimidin-4-yl)-methylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-13(5-10(14)15)9-4-8(7-2-3-7)11-6-12-9/h4,6-7H,2-3,5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSTUXKCULOLBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=NC=NC(=C1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(6-Cyclopropylpyrimidin-4-yl)(methyl)amino]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(Aminomethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1472321.png)
![2-(Methylamino)-1-[4-(morpholin-4-yl)piperidin-1-yl]ethan-1-one](/img/structure/B1472322.png)
![2,4-Dichloro-5h,6h,7h-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B1472324.png)


![(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanamine](/img/structure/B1472328.png)
![2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1472329.png)

![3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B1472332.png)



![5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1472340.png)